4-(2-bromoacetyl)-2-nitrobenzonitrile
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Overview
Description
4-(2-Bromoacetyl)-2-nitrobenzonitrile: is an organic compound with the molecular formula C9H5BrN2O3 It is characterized by the presence of a bromoacetyl group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoacetyl)-2-nitrobenzonitrile typically involves the bromination of 2-nitrobenzonitrile followed by acetylation. One common method includes the reaction of 2-nitrobenzonitrile with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoacetyl)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetyl derivatives.
Reduction: Formation of 4-(2-aminoacetyl)-2-nitrobenzonitrile.
Oxidation: Formation of 4-(2-carboxyacetyl)-2-nitrobenzonitrile.
Scientific Research Applications
Chemistry: 4-(2-Bromoacetyl)-2-nitrobenzonitrile is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the synthesis of complex molecules with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases .
Industry: The compound finds applications in the production of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-2-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 4-(2-Bromoacetyl)benzonitrile
- 2-Bromoacetyl bromide
- 4-(2-Bromoacetylamino)benzenearsonic acid
- 3-Bromopropionyl chloride
Comparison: 4-(2-Bromoacetyl)-2-nitrobenzonitrile is unique due to the presence of both a nitro group and a bromoacetyl group on the benzonitrile ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds. For instance, 4-(2-bromoacetyl)benzonitrile lacks the nitro group, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
1427376-88-2 |
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Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-9(13)6-1-2-7(5-11)8(3-6)12(14)15/h1-3H,4H2 |
InChI Key |
QNPPBVCFEUZWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])C#N |
Purity |
95 |
Origin of Product |
United States |
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